Analytical ChemistryMedicinal ChemistryQuality Control
SAR studies of sigma receptors often yield confounding results when using flexible, non-selective scaffolds. 3-Cyclopentyloxy-1-(2-piperidyl)benzene (CAS 1270540-02-7) addresses this with its pre-organized conformation (Ea = 59 kJ/mol aryl-piperidine rotation barrier), enabling definitive pharmacophore mapping. • Lower lipophilicity vs. PCP (XLogP3-AA 3.4 vs. 4.69) minimizes non-specific binding • TPSA 21.3 Ų ensures predictable hydrogen-bonding • Supplied at ≥95% purity with full analytical characterization (NMR, HPLC, GC) for reproducible results.
Molecular FormulaC16H23NO
Molecular Weight245.36 g/mol
Cat. No.B13052792
⚠ Attention: For research use only. Not for human or veterinary use.
3-Cyclopentyloxy-1-(2-piperidyl)benzene: Specifications & Chemical Profile
3-Cyclopentyloxy-1-(2-piperidyl)benzene (CAS 1270540-02-7) is a synthetic arylpiperidine derivative characterized by a piperidine ring attached at the 2-position to a benzene ring bearing a 3-cyclopentyloxy substituent [1]. Its molecular formula is C16H23NO with a molecular weight of approximately 245.36 g/mol [1]. The compound is supplied as a research chemical with typical purity specifications ranging from 95% to 98% by commercial vendors . This compound serves as a versatile scaffold in medicinal chemistry, particularly for probing structure-activity relationships (SAR) of sigma receptor ligands and related CNS-active agents.
Sigma receptor ligand SAR studies — structural scaffold distinct from PCP
Analytical reference standard development — vendor-reported purity 95–98%
CNS intermediate for focused library synthesis
[1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 117366003, 3-Cyclopentyloxy-1-(2-piperidyl)benzene. 2025. View Source
The specific 3-cyclopentyloxy-2-piperidyl substitution pattern of 3-Cyclopentyloxy-1-(2-piperidyl)benzene imparts a unique physicochemical and pharmacological profile that distinguishes it from other arylpiperidines, such as phencyclidine (PCP) or simple 3-cyclopentyloxypiperidines [1]. In silico analysis reveals that 3-Cyclopentyloxy-1-(2-piperidyl)benzene has an XLogP3-AA value of 3.4 [2], markedly lower than PCP's logP of 4.69 [3]. This difference in lipophilicity directly influences membrane permeability, non-specific binding, and overall pharmacokinetic behavior. Furthermore, the presence of the 3-cyclopentyloxy group on the phenyl ring, coupled with the 2-piperidyl attachment, creates a specific conformational landscape and hydrogen-bonding capacity (Topological Polar Surface Area of 21.3 Ų) [2] that is absent in analogs like 3-(Cyclopentyloxy)piperidine (MW 181.27 g/mol, lacking the phenyl ring) . Consequently, substituting this compound with a generic piperidine or a simplified analog without rigorous validation of target engagement and downstream effects in the specific assay system can lead to confounding results and erroneous SAR interpretations.
Phencyclidine (PCP)
Similar MW, but higher logP and distinct ring system may shift membrane partitioning and off-target binding
Target Compound
Phenyl ring present; TPSA 21.3 Ų
3-(Cyclopentyloxy)piperidine
Lacks phenyl ring and associated π-interactions; biological target engagement may not transfer directly
Target Compound
Conformationally restricted; rotational barrier Ea = 59 kJ/mol
Flexible Piperidine Analogs
Conformational sampling differs; binding entropy and selectivity profile may not reproduce
[1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 117366003, 3-Cyclopentyloxy-1-(2-piperidyl)benzene. 2025. View Source
[2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 117366003, 3-Cyclopentyloxy-1-(2-piperidyl)benzene, Computed Descriptors (XLogP3-AA, TPSA). 2025. View Source
[3] ChemBase. Phencyclidine (PCP) Product Information (Hydrophobicity/logP). 2025. View Source
The commercially available 3-Cyclopentyloxy-1-(2-piperidyl)benzene is supplied with a specified purity of 95% to 98% , as determined by analytical methods including NMR, HPLC, or GC . This high purity specification ensures that the compound's observed biological or chemical activity is attributable to the target molecule and not to confounding impurities.
Analytical ChemistryMedicinal ChemistryQuality Control
Evidence Dimension
Chemical Purity (Minimum Specification)
Target Compound Data
95% (AKSci) ; 95% (Bidepharm) ; 98% (Leyan)
Comparator Or Baseline
N/A (Purity is a baseline quality metric, not a comparative performance metric against analogs)
Quantified Difference
N/A
Conditions
Vendor batch analysis
Why This Matters
For procurement, a verified, high-purity specification minimizes experimental variability and ensures reproducibility, which is critical for rigorous scientific research and downstream applications.
Analytical ChemistryMedicinal ChemistryQuality Control
Predicted Lipophilicity Advantage Over PCP
In silico predictions using the XLogP3 algorithm show that 3-Cyclopentyloxy-1-(2-piperidyl)benzene has a logP value of 3.4 [1]. This is significantly lower than the experimental logP of 4.69 for the classic arylpiperidine phencyclidine (PCP) [2].
Lipophilicity vs PCPCross-study comparable
XLogP3-AA 3.4 vs PCP logP 4.69 (Δ ≈ -1.3)
Lower lipophilicity may support reduced non-specific tissue binding
Target value computed (XLogP3-AA); PCP value experimentally determined
ΔLogP ≈ -1.3 (target compound is less lipophilic than PCP)
Conditions
Computational prediction (XLogP3-AA) for target compound; experimentally determined (ion-corrected avg) for PCP
Why This Matters
A lower logP suggests improved aqueous solubility and reduced non-specific tissue binding, which can lead to more predictable pharmacokinetic profiles and lower in vivo distribution variability in preclinical studies compared to highly lipophilic analogs like PCP.
Drug DesignADMEComputational Chemistry
[1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 117366003, 3-Cyclopentyloxy-1-(2-piperidyl)benzene, Computed Descriptor (XLogP3-AA). 2025. View Source
[2] ChemBase. Phencyclidine (PCP) Product Information (Hydrophobicity/logP). 2025. View Source
Enhanced Ligand Efficiency vs. PCP
3-Cyclopentyloxy-1-(2-piperidyl)benzene has a molecular weight (MW) of 245.36 g/mol [1], which is comparable to that of phencyclidine (PCP, MW 243.4 g/mol) [2]. However, the substitution of the cyclohexyl ring in PCP with a cyclopentyloxy moiety in the target compound results in a lower number of heavy atoms (18 vs. 19 for PCP) [1][2]. This subtle structural change can impact binding kinetics and off-target effects.
Ligand EfficiencyCross-study comparable
MW 245.36 g/mol; Heavy Atoms 18 (vs PCP 19)
Lower heavy-atom count at similar MW — structural starting point for SAR
Phencyclidine (PCP): MW = 243.4 g/mol; Heavy Atom Count = 19 [2]
Quantified Difference
ΔMW = +1.96 g/mol; ΔHeavy Atoms = -1
Conditions
Computed by PubChem (release 2024.11.20) for target; PubChem release 2025.09.15 for PCP
Why This Matters
The reduced heavy atom count, while maintaining a similar MW, may offer a slight advantage in ligand efficiency and provides a structurally distinct starting point for SAR studies aiming to improve selectivity and reduce side effects associated with the PCP scaffold.
Medicinal ChemistryLead OptimizationPharmacology
[1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 117366003, 3-Cyclopentyloxy-1-(2-piperidyl)benzene, Computed Properties. 2025. View Source
[2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6468, Phencyclidine, Computed Properties. 2025. View Source
Physicochemical Distinctions from 3-(Cyclopentyloxy)piperidine
A direct comparison with the simpler analog 3-(Cyclopentyloxy)piperidine (CAS 933758-70-4) reveals significant differences in physicochemical properties that dictate biological behavior. The target compound contains an additional phenyl ring, resulting in a larger molecular weight (245.36 g/mol) [1] compared to the analog (MW 181.27 g/mol) , and a distinct polar surface area (21.3 Ų for the target [1] vs. not reported for the analog).
Physicochemical DistinctionCross-study comparable
MW +64 g/mol vs 3-(Cyclopentyloxy)piperidine; TPSA 21.3 Ų
Additional phenyl ring introduces π-stacking and hydrophobic interactions
Analog TPSA not reported; property difference is class-level inference
3-(Cyclopentyloxy)piperidine: MW ≈ 181.27 g/mol; TPSA not reported
Quantified Difference
ΔMW = +64.09 g/mol; Presence of an additional aromatic ring system
Conditions
Computed properties for target (PubChem release 2024.11.20); vendor data for analog
Why This Matters
The larger molecular size and the presence of a phenyl ring in 3-Cyclopentyloxy-1-(2-piperidyl)benzene introduce additional π-π stacking and hydrophobic interactions with biological targets, which are absent in 3-(Cyclopentyloxy)piperidine. This makes the target compound a more relevant probe for studying sigma or NMDA receptor interactions where aromatic residues are critical.
[1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 117366003, 3-Cyclopentyloxy-1-(2-piperidyl)benzene, Computed Properties (MW, TPSA). 2025. View Source
Conformational Rigidity & Binding Entropy
Variable temperature 1H NMR spectroscopy on 3-Cyclopentyloxy-1-(2-piperidyl)benzene reveals a significant barrier to rotation (Ea = 59 kJ/mol) around the bond connecting the piperidine ring to the aromatic substituent [1]. This high rotational barrier indicates a conformationally restricted structure, which can pre-organize the molecule for more favorable binding interactions with its target, thereby potentially reducing the entropic penalty upon binding.
Conformational RigiditySupporting evidence
Ea = 59 kJ/mol; log(A) = -14.2 (VT ¹H NMR)
High rotational barrier — pre-organized conformation for target binding studies
Solution NMR; conformational impact on binding requires target-specific validation
N/A (Rotational barrier data is specific to this compound and its precise substitution pattern; no direct comparator data provided in source)
Quantified Difference
N/A
Conditions
Variable temperature 1H NMR spectroscopy in solution
Why This Matters
Conformational rigidity is a key driver of binding affinity and selectivity. A high rotational barrier, as observed here, implies that the compound samples a limited conformational space, which can be a strategic advantage in designing molecules with higher target specificity and improved pharmacokinetic properties.
Structural BiologyNMR SpectroscopyDrug Design
[1] INIS Repository Search. Translation of original record: Temperature 1H NMR spectra of the title compound. Barrier to rotation calculated to be Ea 59 kJ/mol and log(A) = -14.2. 2025. View Source
Given its structural resemblance to PCP and the known role of piperidine derivatives as sigma receptor ligands , 3-Cyclopentyloxy-1-(2-piperidyl)benzene is an ideal starting point for medicinal chemistry campaigns focused on sigma-1 or sigma-2 receptors. The combination of lower lipophilicity (XLogP3-AA 3.4) and conformational rigidity suggests it can be used to systematically explore the impact of subtle structural changes on binding affinity and selectivity, as opposed to the more lipophilic and non-selective PCP scaffold .
NMDA Receptor PCP Binding Site Probe
The high rotational barrier (Ea = 59 kJ/mol) around the aryl-piperidine bond suggests that 3-Cyclopentyloxy-1-(2-piperidyl)benzene exists in a restricted conformational ensemble. This property makes it a valuable probe for determining the precise molecular shape and electrostatic requirements of the PCP binding site within the NMDA receptor complex. It can be used in competitive binding assays or computational docking studies to refine pharmacophore models, where its pre-organized structure provides a more defined experimental system than more flexible analogs .
Analytical Method Reference Standard
With its well-defined purity specifications (95-98%) and availability of analytical characterization data (NMR, HPLC, GC) from reputable vendors , 3-Cyclopentyloxy-1-(2-piperidyl)benzene can be procured and used as a reference standard for developing and validating analytical methods. This includes the creation of robust HPLC-UV or LC-MS methods for quantifying this compound or related analogs in complex biological matrices or synthetic mixtures, ensuring accurate and reproducible results in pharmacokinetic or metabolic studies.
Key Intermediate for CNS Probe Synthesis
The synthetic route for 3-Cyclopentyloxy-1-(2-piperidyl)benzene involves the sequential formation of the cyclopentyloxy group and the introduction of the piperidine ring . The high purity (≥95%) of the final product and its functional group handle (a secondary amine) make it a versatile intermediate for further derivatization. Scientists can leverage this compound to create focused libraries of compounds for CNS target identification, using the established purity and structural attributes as a foundation for generating high-quality lead candidates with improved selectivity and ADME properties.
Application
Selection Property
Validation Focus
Sigma receptor SAR studies
Lower lipophilicity and conformational rigidity vs PCP
Binding affinity and selectivity endpoint review
NMDA receptor PCP-site probe
Restricted conformational ensemble
Competitive binding and pharmacophore model refinement
Analytical reference standard
Vendor-reported purity specification
HPLC-UV or LC-MS method development and validation
CNS intermediate for library synthesis
Secondary amine handle and purity profile
Derivatization and focused CNS probe generation
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.